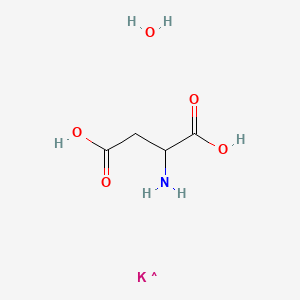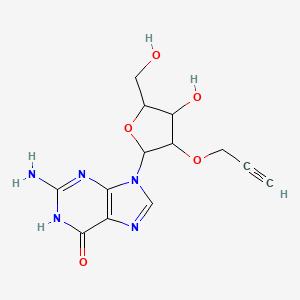![molecular formula C12H17NO3 B12321530 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)
4-[(t-Butoxycarbonyl)(aminomethyl)]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-4-Hydroxyphenylglycine tert. Butyl ester, also known as ®-tert-Butyl 2-amino-2-(4-hydroxyphenyl)acetate, is a chemical compound with the molecular formula C12H17NO3 and a molar mass of 223.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a glycine moiety esterified with tert-butyl alcohol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of R-4-Hydroxyphenylglycine tert. Butyl ester typically involves the esterification of 4-hydroxyphenylglycine with tert-butyl alcohol. This reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process . The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of R-4-Hydroxyphenylglycine tert. Butyl ester may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester .
化学反応の分析
Types of Reactions
R-4-Hydroxyphenylglycine tert. Butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of 4-hydroxyphenylglycine tert-butyl alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
科学的研究の応用
R-4-Hydroxyphenylglycine tert. Butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of R-4-Hydroxyphenylglycine tert. Butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Hydroxyphenylglycine: Lacks the tert-butyl ester group, making it less lipophilic.
4-Hydroxyphenylalanine: Contains an additional methylene group, altering its chemical properties.
4-Hydroxyphenylacetic acid: Lacks the amino group, affecting its reactivity.
Uniqueness
R-4-Hydroxyphenylglycine tert. Butyl ester is unique due to its combination of a hydroxyphenyl group, an amino group, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3 |
InChIキー |
CJPJHVFZFGDVBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


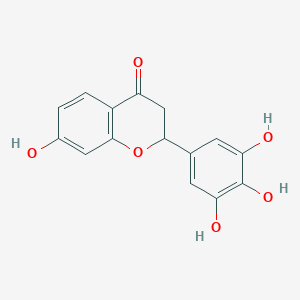
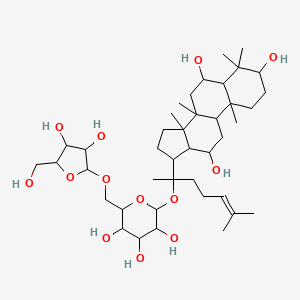

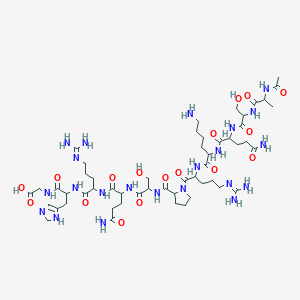

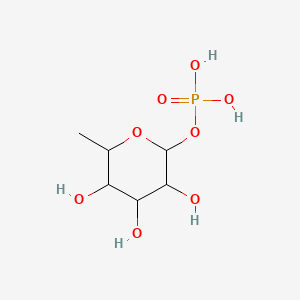
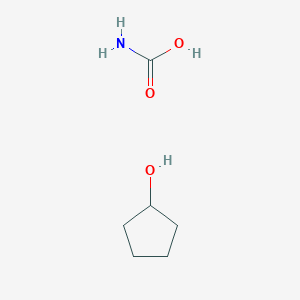

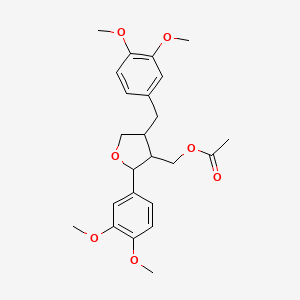
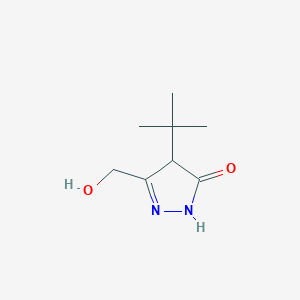

![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
